3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
Description
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is a nitrogen-containing heterocyclic compound featuring a propan-1-one backbone linked to a methyl-substituted imidazole ring and an amino group. This structure combines the reactivity of a ketone with the electron-rich imidazole moiety, making it a versatile intermediate in medicinal chemistry and drug design. It is frequently utilized in the synthesis of Mannich base derivatives, which are pivotal in developing antimicrobial and antitumor agents . The compound’s synthesis typically involves condensation reactions between imidazole derivatives and amino-propanone precursors under reflux conditions, as demonstrated in the preparation of benzimidazole Mannich base analogs .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(1-methylimidazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-10-4-6(9-5-10)7(11)2-3-8/h4-5H,2-3,8H2,1H3 |
InChI Key |
RZOZNXNQQAREPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C(=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs multicomponent reactions that allow for the efficient synthesis of highly substituted imidazole derivatives. These methods are advantageous due to their high yields and the ability to incorporate a wide range of substituents .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolepropionic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazolepropionic acid, alcohol derivatives, and various substituted imidazole compounds .
Scientific Research Applications
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis . The amino group can form hydrogen bonds, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
The structural and functional uniqueness of 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one becomes evident when compared to related imidazole and propanone derivatives. Below is a systematic analysis:
Structural Analogues with Varied Substituents
Key Observations :
- Substituent Effects : The 1-methyl group on the imidazole ring in the target compound enhances steric stability compared to unsubstituted analogs (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one). This substitution may reduce metabolic degradation in vivo .
- Functional Groups: The amino group at C3 in the target compound enables Mannich reactions, forming pharmacologically active derivatives, whereas hydroxyl or trityl groups (e.g., ) prioritize solubility or protective group strategies.
Physicochemical Properties
Insights :
- The amino group in the target compound improves aqueous solubility compared to phenyl or trityl-substituted analogs, critical for bioavailability in drug design.
- Bulky substituents (e.g., trityl) drastically reduce solubility but may enhance membrane permeability in lipophilic environments .
Biological Activity
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is a compound notable for its diverse biological activities, primarily attributed to its unique structural features, including an imidazole ring, an amino group, and a carbonyl group. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one is C7H11N3O, with a molecular weight of 153.18 g/mol. Its structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis.
Antibacterial Properties
Research has indicated that imidazole derivatives, including 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one, possess significant antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 40 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results suggest that the compound can effectively inhibit bacterial growth and may serve as a lead compound for developing new antibacterial agents .
Anticancer Activity
3-Amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one has also shown potential in anticancer applications. Studies indicate that it can induce apoptosis in cancer cells by affecting cell cycle progression. For instance, treatment with the compound resulted in increased lactate dehydrogenase (LDH) activity in MCF-7 breast cancer cells, suggesting cytotoxic effects:
| Treatment | LDH Activity (U/L) |
|---|---|
| Untreated Control | 85.35 ± 4.2 |
| Treated with Compound | 521.77 ± 30.8 |
This finding indicates that the compound may disrupt cellular integrity in cancer cells, leading to cell death .
Enzyme Inhibition
The compound's ability to interact with metal ions enhances its role as an enzyme inhibitor. It has been studied for its potential to inhibit enzymes involved in various biochemical pathways, which could be beneficial in treating diseases where enzyme activity is dysregulated .
The biological activities of 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one are largely attributed to its ability to coordinate with metal ions and interact with various biomolecules. This interaction can lead to enzyme inhibition and disruption of cellular processes critical for pathogen survival and cancer cell proliferation.
Synthesis Methods
The synthesis of this compound often involves multi-step processes, including:
Mannich Reaction: A common method where formaldehyde reacts with amines and ketones to form imidazole derivatives.
Cyclization Reactions: These reactions facilitate the formation of the imidazole ring from suitable precursors.
Functional Group Modifications: Subsequent reactions can introduce or modify functional groups to achieve desired properties.
Applications
The diverse biological activities of 3-amino-1-(1-methyl-1H-imidazol-4-yl)propan-1-one make it a valuable compound across several fields:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
